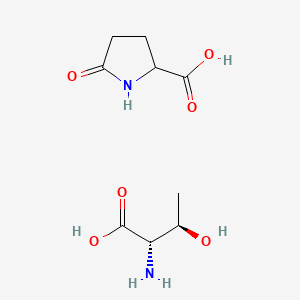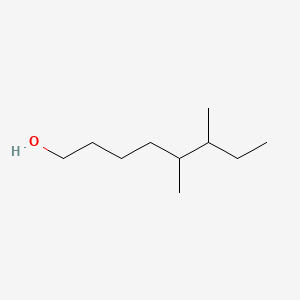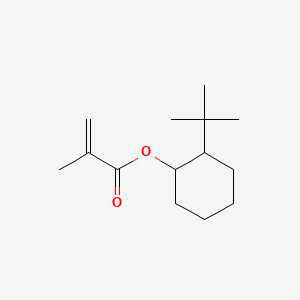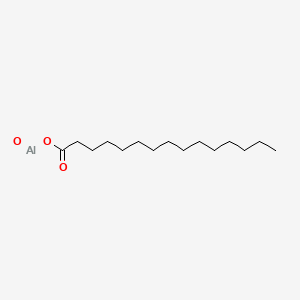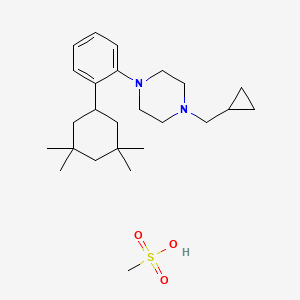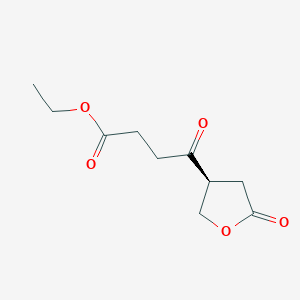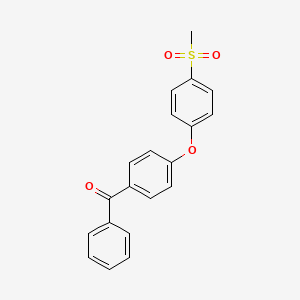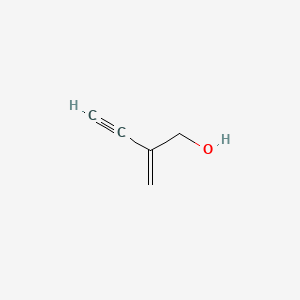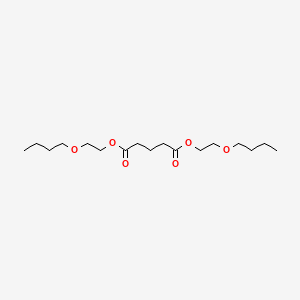![molecular formula C15H28O B12663049 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL CAS No. 84963-20-2](/img/structure/B12663049.png)
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL: is a bicyclic organic compound with the molecular formula C15H26O It is characterized by its unique structure, which includes a bicyclo[720]undecane framework with four methyl groups and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methyl groups: Methylation reactions are carried out using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one.
Reduction: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane.
Substitution: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-chloride.
Scientific Research Applications
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5β-ol: Different substitution pattern and functional groups.
Uniqueness
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84963-20-2 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
2,6,10,10-tetramethylbicyclo[7.2.0]undecan-3-ol |
InChI |
InChI=1S/C15H28O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h10-14,16H,5-9H2,1-4H3 |
InChI Key |
ZUHPEDITQIGEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CC2(C)C)C(C(CC1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


